molecular formula C12H25ClN2O B11963154 2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride CAS No. 20115-17-7

2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride

Cat. No.: B11963154
CAS No.: 20115-17-7
M. Wt: 248.79 g/mol
InChI Key: JKDMLBMSEBGSQF-UHFFFAOYSA-N
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Description

2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of formaldehyde. This reaction is known as the Mannich reaction, which forms the dimethylaminomethyl groups at the 2 and 6 positions of the cyclohexanone ring. The reaction conditions usually involve an acidic catalyst and a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Mannich reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylaminomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or other amines can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted cyclohexanone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of biochemical assays and as a reagent in molecular biology experiments.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride exerts its effects involves its ability to form stable complexes with various molecular targets. The dimethylaminomethyl groups can interact with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis-(dimethylaminomethyl)-3-pyridinol
  • 2,6-Bis-(hydroxymethyl)pyridine
  • 2,6-Bis-(bromomethyl)pyridine

Uniqueness

2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride is unique due to its cyclohexanone core, which provides a different steric and electronic environment compared to similar compounds with pyridine or other aromatic cores. This uniqueness can lead to distinct reactivity and interaction profiles, making it valuable for specific research applications.

Properties

CAS No.

20115-17-7

Molecular Formula

C12H25ClN2O

Molecular Weight

248.79 g/mol

IUPAC Name

2,6-bis[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C12H24N2O.ClH/c1-13(2)8-10-6-5-7-11(12(10)15)9-14(3)4;/h10-11H,5-9H2,1-4H3;1H

InChI Key

JKDMLBMSEBGSQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCCC(C1=O)CN(C)C.Cl

Origin of Product

United States

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